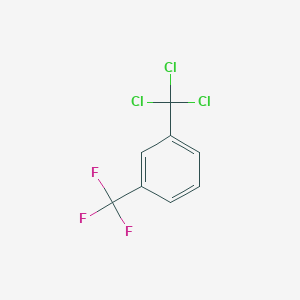

1-(Trichloromethyl)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trichloromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWWCKGHUDPXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168345 | |

| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-90-8 | |

| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16766-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trichloromethyl)-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)benzotrichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB5AG6Q455 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Trichloromethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(trichloromethyl)-3-(trifluoromethyl)benzene, a key intermediate in the development of various agrochemicals and pharmaceuticals. This document outlines detailed experimental protocols, presents quantitative data for critical reaction steps, and includes visualizations of the synthesis pathway and experimental workflows.

Introduction

This compound, also known as 3-(trifluoromethyl)benzotrichloride, is a substituted toluene derivative featuring both a trichloromethyl and a trifluoromethyl group. The presence of these two distinct halogenated methyl groups makes it a versatile building block in organic synthesis. The primary and most industrially viable synthesis route begins with the readily available starting material, m-xylene. This pathway involves a two-step process: an exhaustive free-radical chlorination of the methyl groups followed by a selective partial fluorination.

Core Synthesis Pathway: From m-Xylene

The most documented and efficient synthesis of this compound proceeds through the intermediate 1,3-bis(trichloromethyl)benzene.

Caption: Overall synthesis pathway from m-xylene.

Step 1: Free-Radical Chlorination of m-Xylene

The first step involves the exhaustive chlorination of both methyl groups of m-xylene to form 1,3-bis(trichloromethyl)benzene. This reaction is a free-radical chain reaction, typically initiated by ultraviolet (UV) light or a chemical radical initiator.[1][2] To favor side-chain chlorination over ring chlorination, the reaction is performed at elevated temperatures and in the absence of Lewis acid catalysts.

Experimental Protocol: Photochlorination of m-Xylene

This protocol is based on typical procedures for the free-radical chlorination of xylenes.[2][3]

Materials:

-

m-Xylene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride or the product itself, 1,3-bis(trichloromethyl)benzene, to suppress side reactions)[1]

-

Nitrogen gas (N₂) for purging

-

Radical initiator (optional, e.g., azobisisobutyronitrile - AIBN)

Equipment:

-

Glass reaction vessel equipped with a gas inlet tube, a reflux condenser, a thermometer, and a mechanical stirrer

-

UV lamp (mercury vapor lamp is suitable)

-

Gas flow meter for chlorine

-

Scrubber system for HCl and excess chlorine (e.g., sodium hydroxide solution)

Procedure:

-

The reaction vessel is charged with m-xylene and, if used, a solvent. The system is purged with nitrogen to remove oxygen, which can inhibit radical reactions.

-

The mixture is heated to a temperature typically between 80°C and 140°C.[1]

-

The UV lamp is switched on to irradiate the reaction mixture.

-

Chlorine gas is introduced into the reactor at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

The reaction is monitored by gas chromatography (GC) to follow the disappearance of m-xylene and the formation of partially chlorinated intermediates and the final product, 1,3-bis(trichloromethyl)benzene.

-

Chlorination is continued until the desired level of conversion is achieved. Over-chlorination can lead to the formation of byproducts, while under-chlorination will leave starting material and intermediates.

-

Upon completion, the chlorine flow is stopped, and the system is purged with nitrogen to remove residual chlorine and HCl.

-

The crude product is then purified, typically by vacuum distillation, to isolate 1,3-bis(trichloromethyl)benzene.

Quantitative Data for Chlorination

| Parameter | Value/Range | Notes |

| Starting Material | m-Xylene | |

| Reagent | Chlorine (gas) | |

| Initiation | UV light or Radical Initiator (e.g., AIBN) | UV light is common in industrial processes. |

| Temperature | 80 - 150 °C | Higher temperatures favor side-chain chlorination.[1] |

| Solvent | Optional (e.g., CCl₄ or product) | Using the product as a solvent can inhibit ring chlorination.[1] |

| Yield | Can be high, but depends on control of conditions. | Yields for the exhaustive chlorination are often not reported in isolation but as part of a multi-step process. |

| Side Products | Partially chlorinated xylenes, ring-chlorinated products. | Control of temperature and exclusion of Lewis acids minimizes ring chlorination. |

Step 2: Partial Fluorination of 1,3-Bis(trichloromethyl)benzene

This step is a halogen exchange (Halex) reaction where three chlorine atoms on one of the trichloromethyl groups are replaced by fluorine atoms. This is typically achieved using anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl₅).[4][5] Controlling the stoichiometry of HF and the reaction conditions is crucial to achieve selective monofluorination of one of the -CCl₃ groups.

Experimental Protocol: Catalytic Partial Fluorination

This protocol is derived from patent literature describing the fluorination of bis(trichloromethyl)benzenes.[5][6]

Materials:

-

1,3-Bis(trichloromethyl)benzene

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅) (catalyst)

Equipment:

-

Pressure-resistant autoclave made of or lined with HF-resistant material (e.g., Hastelloy, Monel, or Teflon)

-

Stirring mechanism

-

Temperature and pressure control systems

-

System for safely handling and neutralizing anhydrous HF

Procedure:

-

The autoclave is charged with 1,3-bis(trichloromethyl)benzene and a catalytic amount of antimony pentachloride.

-

The reactor is sealed and cooled. Anhydrous hydrogen fluoride is then carefully introduced. The amount of HF is critical for selective fluorination; a stoichiometric deficiency relative to both -CCl₃ groups is used to favor the formation of the target product.[7]

-

The mixture is heated to the reaction temperature, typically in the range of 50°C to 100°C.[4][5] The pressure in the autoclave will increase due to the vapor pressure of HF and the generated HCl.

-

The reaction is held at the set temperature with stirring for a specified period, which can range from a few hours to several hours.[5]

-

After the reaction time, the autoclave is cooled, and the pressure is carefully vented through a neutralization scrubber.

-

The crude reaction mixture is poured onto ice, and the organic layer is separated.

-

The organic phase is washed with dilute aqueous acid (e.g., HCl) and then with water to remove catalyst residues.[5]

-

The product is dried over a suitable drying agent (e.g., MgSO₄).

-

The final product, this compound, is isolated and purified by fractional distillation under reduced pressure.[5]

Caption: Experimental workflow for the two-step synthesis.

Quantitative Data for Fluorination

| Parameter | Value/Range | Notes |

| Starting Material | 1,3-Bis(trichloromethyl)benzene | |

| Reagent | Anhydrous Hydrogen Fluoride (HF) | Amount is controlled to achieve partial fluorination.[7] |

| Catalyst | SbCl₅ (Antimony pentachloride) | A Lewis acid catalyst is typically used.[4] |

| Temperature | 50 - 100 °C | Reaction temperature affects the rate and selectivity.[5] |

| Time | 2.5 - 6 hours | Dependent on temperature and catalyst loading.[5] |

| Pressure | Autogenous (typically 1-30 kg/cm ²) | Pressure develops from HF and generated HCl.[6] |

| Yield of Target | ~45-65% | Yields can vary significantly based on conditions.[5] |

| Main Byproducts | Starting material, 1,3-bis(trifluoromethyl)benzene, and other partially fluorinated/chlorinated species.[5] |

A specific example from patent literature reports that fluorinating 3 kg of 1,3-bis-(trichloromethyl)benzene with 2 L of anhydrous hydrogen fluoride at 50°C for 6 hours, followed by workup and fractional distillation, yielded a product mixture containing 47.6% of the desired this compound.[5] Another example, fluorinating with anhydrous fluoride at 100°C for 2.5 hours, resulted in a 64.7% yield of the target molecule after distillation.[5]

Conclusion

The synthesis of this compound from m-xylene is a robust two-step process involving well-established industrial reactions. Success in achieving a high yield and purity of the final product is contingent on the careful control of reaction parameters, particularly during the partial fluorination step. The temperature, pressure, reaction time, and stoichiometry of hydrogen fluoride must be optimized to maximize the formation of the desired product while minimizing the formation of starting material and the fully fluorinated byproduct, 1,3-bis(trifluoromethyl)benzene. This guide provides the foundational knowledge for researchers and professionals to develop and optimize this important synthesis.

References

- 1. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 2. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 3. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Trichloromethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(trichloromethyl)-3-(trifluoromethyl)benzene. Due to the limited availability of experimental data in publicly accessible literature, this document focuses on the known properties, theoretical calculations, and detailed experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals working with halogenated aromatic compounds in fields such as medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a halogenated aromatic compound featuring both a trichloromethyl (-CCl₃) and a trifluoromethyl (-CF₃) group attached to a benzene ring at the meta positions. The presence of these two electron-withdrawing groups is expected to significantly influence the molecule's chemical reactivity, polarity, and overall physicochemical profile. A thorough understanding of these properties is crucial for its potential applications in drug design, as a synthetic intermediate, or in the development of novel materials.

Physicochemical Properties

Quantitative data for this compound is sparse in the available literature. The following tables summarize the known and calculated properties.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₃F₃ | Calculated |

| Molecular Weight | 279.48 g/mol | Calculated |

| CAS Number | Not available in public databases | - |

Table 2: Experimental Physicochemical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 87 °C | at 11 mm Hg | [1] |

| Melting Point | Data not available | - | - |

| Density | Data not available | - | - |

| Solubility in Water | Expected to be very low | - | Inferred from similar structures |

| Solubility in Organic Solvents | Expected to be soluble in non-polar organic solvents | - | Inferred from similar structures |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the method described in US Patent 4,093,669.[1]

3.1.1. Materials and Reagents

-

1,3-Bis(trichloromethyl)benzene

-

Anhydrous hydrogen fluoride (HF)

-

Autoclave

-

Ice

-

Separatory funnel

-

Distillation apparatus

3.1.2. Procedure

-

Charge a high-pressure autoclave with 3 kg of 1,3-bis(trichloromethyl)benzene.

-

Carefully add 2 L of anhydrous hydrogen fluoride to the autoclave.

-

Seal the autoclave and heat the reaction mixture to 50 °C for 6 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

-

Pour the reaction mixture onto ice.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase twice with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Fractionally distill the crude product under reduced pressure (11 mm Hg).

-

Collect the fraction at 87 °C, which corresponds to 1-(trifluoromethyl)-3-(trichloromethyl)benzene.[1]

Characterization Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To determine the purity of the synthesized compound and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot of the solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

The mass-to-charge ratio of the fragments is analyzed to produce a mass spectrum.

-

The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify and assess the purity of the compound.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the synthesized compound.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

The chemical shifts, coupling constants, and integration of the peaks in the spectra will provide detailed information about the arrangement of atoms in the molecule, confirming the presence and positions of the trichloromethyl and trifluoromethyl groups on the benzene ring.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Procedure:

-

Place a small amount of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for C-H, C=C (aromatic), C-Cl, and C-F bonds will be observed, confirming the presence of the key functional groups.

-

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Analytical Workflow

Caption: A workflow for the analytical characterization of this compound.

Safety and Handling

Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Anhydrous hydrogen fluoride is extremely corrosive and toxic and requires specialized handling procedures. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided detailed experimental protocols for its synthesis and characterization. While there is a notable lack of comprehensive experimental data for this compound, the provided methodologies offer a solid foundation for researchers to produce and analyze it. Further experimental investigation is warranted to fully characterize its properties and explore its potential applications.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(Trichloromethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(trichloromethyl)-3-(trifluoromethyl)benzene. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide focuses on its synthesis, based on documented protocols, and presents general methodologies for its potential spectroscopic characterization (NMR, IR, MS). The provided experimental protocols are based on standard techniques for similar halogenated aromatic compounds.

Compound Identification and Properties

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 87 °C (at 11 mm Hg) | [1] |

| Refractive Index (n²⁰/D) | 1.4885 | [1] |

Note: Extensive searches of chemical databases did not yield publicly available experimental NMR, IR, or Mass Spectrometry data for this compound. The following sections on experimental protocols are therefore based on the synthesis described in the patent literature and generalized procedures for the analysis of analogous compounds.

Synthesis Protocol

The synthesis of this compound has been described in U.S. Patent 4,093,669A. The method involves the fluorination of 1,3-bis(trichloromethyl)benzene.[1]

2.1. Materials and Reagents:

-

1,3-bis(trichloromethyl)benzene

-

Anhydrous hydrogen fluoride

-

Ice

-

Dilute hydrochloric acid

-

Water

-

Antimony pentachloride (catalyst)

2.2. Procedure:

-

Fluorination: 3 kg of 1,3-bis(trichloromethyl)benzene is fluorinated with 2 L of anhydrous hydrogen fluoride at 50°C for 6 hours in an autoclave.[1]

-

Work-up: After the reaction, the mixture is cooled, and the pressure is released. The reaction mixture is then poured onto ice. The organic phase is separated and washed twice with water.[1]

-

Catalyst Treatment: 200 g of the resulting mixture of fluorinated and chlorinated xylenes is reacted with 0.5 g of antimony pentachloride at 40°C for 5 hours.[1]

-

Final Wash: The mixture is cooled and washed once with dilute hydrochloric acid or water. The organic phase is separated and dried.[1]

-

Purification: The final product, 1-(trifluoromethyl)-3-(trichloromethyl)benzene, is obtained by fractional distillation under reduced pressure (11 mm Hg) at 87°C.[1]

Diagram 1: Synthesis of this compound

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl Chloride (CAS Number: 705-29-3)

This technical guide provides comprehensive information on the chemical entity with CAS number 705-29-3, identified as 3-(Trifluoromethyl)benzyl chloride. This document outlines its chemical and physical properties, applications in synthesis, detailed experimental protocols, and safety information.

Chemical Identification and Properties

3-(Trifluoromethyl)benzyl chloride is a substituted aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group significantly influences the chemical and biological properties of the molecules it is incorporated into.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 705-29-3 |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| IUPAC Name | 1-(chloromethyl)-3-(trifluoromethyl)benzene |

| Synonyms | α′-Chloro-α,α,α-trifluoro-m-xylene, 3-(Chloromethyl)benzotrifluoride |

| InChI Key | XGASTRVQNVVYIZ-UHFFFAOYSA-N |

| SMILES String | FC(F)(F)c1cccc(CCl)c1 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 32-36 °C |

| Boiling Point | 180-182 °C |

| Density | 1.254 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.464 |

| Flash Point | 48 °C (closed cup) |

Applications in Organic Synthesis

3-(Trifluoromethyl)benzyl chloride is a versatile reagent in organic synthesis, primarily utilized as a building block for more complex molecules. Its key applications include:

-

Synthesis of Pharmaceuticals and Agrochemicals: It serves as a crucial intermediate in the manufacturing of various pharmaceutical and agricultural compounds. The trifluoromethyl group is known to enhance properties such as metabolic stability and bioavailability.

-

Dithiocarbamate Synthesis: It reacts with sodium salts of N,N-disubstituted dithiocarbamic acids to form a series of dithiocarbamates, which have been investigated as potential cholinesterase inhibitors.

-

Benzamide Synthesis: It has been used in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide.

Experimental Protocols

As 3-(Trifluoromethyl)benzyl chloride is primarily a chemical intermediate, no direct biological signaling pathways involving this compound have been identified. Therefore, a representative experimental workflow for a common application, the synthesis of dithiocarbamates, is provided below. This protocol is adapted from a general method for dithiocarbamate synthesis.

Protocol: One-Pot, Three-Component Synthesis of S-Aryl Dithiocarbamates

This protocol describes a general method for the synthesis of dithiocarbamates from an amine, carbon disulfide, and an electrophile, for which 3-(trifluoromethyl)benzyl chloride can serve as the electrophile.

Materials:

-

Secondary amine (e.g., piperidine, 1.5 mmol)

-

Carbon disulfide (CS₂) (1.5 mmol)

-

3-(Trifluoromethyl)benzyl chloride (1.0 mmol)

-

Dry Tetrahydrofuran (THF) (5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the secondary amine (1.5 mmol) and dry THF (4 mL).

-

Add carbon disulfide (1.5 mmol) to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 3-(Trifluoromethyl)benzyl chloride (1.0 mmol) in dry THF (1 mL) to the cooled mixture.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding 10 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure dithiocarbamate.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of dithiocarbamates.

Safety Information

3-(Trifluoromethyl)benzyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| 🔥 | H226 | Flammable liquid and vapor |

| corrosive | H314 | Causes severe skin burns and eye damage |

Precautionary Statements: P210, P233, P240, P280, P303+P361+P353, P305+P351+P338. Personal protective equipment should include face shields, gloves, and a suitable respirator.

The Trichloromethyl Group on a Benzene Ring: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trichloromethyl (-CCl₃) group, when attached to a benzene ring, imparts unique reactivity to the aromatic system, making it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the reactivity of the trichloromethyl group on a benzene ring, with a primary focus on benzotrichloride (phenyltrichloromethane). It delves into the key reactions, including nucleophilic substitution at the benzylic position and electrophilic substitution on the aromatic ring. This document presents quantitative data in structured tables, details experimental protocols for significant transformations, and provides visual representations of reaction pathways and workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Benzotrichloride and its derivatives are pivotal intermediates in the synthesis of a wide array of commercially important compounds, including dyes, pesticides, pharmaceuticals, and UV stabilizers.[1][2] The reactivity of the trichloromethyl group is twofold: it is susceptible to nucleophilic attack, and it influences the regioselectivity of electrophilic aromatic substitution. The strong electron-withdrawing nature of the three chlorine atoms deactivates the benzene ring and directs incoming electrophiles to the meta position. This guide will explore these facets of its chemistry in detail.

Reactivity of the Trichloromethyl Group

The chemical behavior of a trichloromethyl-substituted benzene is dominated by two main types of reactions:

-

Nucleophilic Substitution at the Benzylic Carbon: The carbon atom of the -CCl₃ group is highly electrophilic and readily undergoes nucleophilic substitution reactions.

-

Electrophilic Aromatic Substitution: The -CCl₃ group is a strong deactivating and meta-directing group for electrophilic attack on the benzene ring.

Nucleophilic Substitution Reactions

The most significant reactions of benzotrichloride involve the displacement of the chlorine atoms by nucleophiles.

Benzotrichloride is readily hydrolyzed to benzoic acid. This reaction can be carried out under acidic, alkaline, or neutral conditions.[3] Industrially, this process is often performed using calcium hydroxide, followed by acidification.[1]

Quantitative Data for Hydrolysis of Benzotrichloride

| Reactant | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Benzotrichloride | Water, Anhydrous Zinc Chloride | 100-120 | High | [4] |

| Benzotrichloride | Calcium Carbonate, Water | 80-90 | High | [5] |

Experimental Protocol: Hydrolysis of Benzotrichloride to Benzoic Acid [4]

-

Suspend a catalytic amount of anhydrous zinc chloride in benzotrichloride in a reaction vessel equipped with a stirrer and a means for controlled water addition.

-

Heat the mixture to approximately 100-120 °C with agitation.

-

Slowly add water or steam to the reaction mixture at a rate that it reacts as it is added.

-

Continue heating and agitation for a further period after the water addition is complete to ensure full conversion.

-

Upon completion, the benzoic acid can be isolated and purified.

Logical Relationship: Hydrolysis of Benzotrichloride

References

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. chemcess.com [chemcess.com]

- 4. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]

- 5. US1591245A - Process of manufacturing benzoic acid from benzotrichloride - Google Patents [patents.google.com]

In-Depth Technical Guide to Electrophilic Aromatic Substitution on 3-(Trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 3-(trifluoromethyl)toluene. It delves into the underlying principles governing the regioselectivity of these reactions, offers detailed experimental protocols for key transformations, and presents quantitative data on isomer distribution. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Principles: Directing Effects and Reactivity

The electrophilic aromatic substitution of 3-(trifluoromethyl)toluene is governed by the interplay of the directing effects of its two substituents: the methyl group (-CH₃) and the trifluoromethyl group (-CF₃).

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. This electron donation preferentially stabilizes the carbocation intermediates (arenium ions or σ-complexes) formed during attack at the ortho and para positions.

-

Trifluoromethyl Group (-CF₃): In stark contrast, the trifluoromethyl group is a powerful deactivating, meta-directing group.[1][2] Due to the high electronegativity of the three fluorine atoms, the -CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect).[1][2] This effect significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to toluene or benzene. The deactivating nature of the -CF₃ group destabilizes the carbocation intermediates, particularly when the positive charge is located on the carbon atom adjacent to it (as in ortho and para attack). Consequently, electrophilic attack is directed to the meta position, where this destabilizing interaction is avoided.

In 3-(trifluoromethyl)toluene, these opposing effects dictate the positions of electrophilic attack. The available positions for substitution are C2, C4, C5, and C6.

-

Positions C2 and C6: These positions are ortho to the methyl group and ortho and para to the trifluoromethyl group, respectively.

-

Position C4: This position is para to the methyl group and ortho to the trifluoromethyl group.

-

Position C5: This position is meta to both the methyl and trifluoromethyl groups.

The activating ortho, para-directing influence of the methyl group competes with the deactivating meta-directing influence of the trifluoromethyl group. The outcome of this competition, in terms of isomer distribution, is highly dependent on the specific reaction and its conditions.

Diagram of Directing Effects on 3-(Trifluoromethyl)toluene

References

An In-depth Technical Guide to 1-(Trichloromethyl)-3-(trifluoromethyl)benzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(trichloromethyl)-3-(trifluoromethyl)benzene, a halogenated aromatic compound of interest in synthetic chemistry. Due to the limited publicly available data on this specific molecule, this guide also details the properties, synthesis, and reactivity of two closely related and better-documented analogs: 1-chloro-3-(trifluoromethyl)benzene and 1-(chloromethyl)-3-(trifluoromethyl)benzene. This comparative approach offers valuable insights for researchers working with related fluorinated and chlorinated benzene derivatives, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The document includes detailed experimental protocols derived from patent literature, structured data tables for easy comparison of physical and chemical properties, and visual diagrams of synthetic pathways.

Introduction

Benzene rings substituted with both trifluoromethyl (-CF3) and trichloromethyl (-CCl3) groups are valuable intermediates in organic synthesis. The distinct electronic properties of these substituents—the strong electron-withdrawing nature of the trifluoromethyl group and the reactivity of the trichloromethyl group—make these compounds versatile building blocks for more complex molecules. This guide focuses on the 1,3-substitution pattern, providing specific technical information for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The properties of this compound and its analogs are summarized below. The inclusion of data for the chloro- and chloromethyl- analogs provides a useful reference for understanding the impact of the methyl group's chlorination state on the molecule's physical characteristics.

| Property | This compound | 1-Chloro-3-(trifluoromethyl)benzene | 1-(Chloromethyl)-3-(trifluoromethyl)benzene |

| CAS Number | Not available | 98-15-7[1] | 705-29-3[2][3] |

| Molecular Formula | C₈H₄Cl₃F₃ | C₇H₄ClF₃[1] | C₈H₆ClF₃[2][3] |

| Molecular Weight | 275.48 g/mol | 180.55 g/mol [1] | 194.58 g/mol [2][3] |

| Boiling Point | 87 °C at 11 mmHg[4] | 137-138 °C[5] | 341-343 K at 0.016 bar[3] |

| Refractive Index (n²⁰/D) | 1.4885[4] | 1.446[5] | Not available |

| Appearance | Not specified | Water-white liquid[6] | Not specified |

| Odor | Not specified | Moth ball-like[6] | Not specified |

| Solubility | Insoluble in water[6] | Soluble in non-polar organic solvents like hexane, benzene, and toluene.[7] | Not specified |

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves halogenation of a substituted toluene or xylene precursor. Below are detailed experimental protocols for the preparation of this compound and a general method for chloromethylation.

Synthesis of this compound

A patented method describes the synthesis of this compound from 1,3-bis-(trichloromethyl)-benzene.[4]

Experimental Protocol:

-

Fluorination: 3 kg of 1,3-bis-(trichloromethyl)-benzene is fluorinated with 2 L of anhydrous hydrogen fluoride in an autoclave at 50 °C for 6 hours.

-

Work-up: After the reaction, the mixture is cooled, and the pressure is released. The reaction mixture is then poured onto ice. The organic phase is separated and washed twice with water.

-

Purification: The crude product is subjected to fractional distillation. This compound is collected at 87 °C under a pressure of 11 mm Hg, yielding 92 g of the product (64.7% yield).[4]

Synthesis of 1-(Chloromethyl)-3-(trifluoromethyl)benzene via Chloromethylation

While a specific, detailed protocol for 1-(chloromethyl)-3-(trifluoromethyl)benzene was not found, a general method for the chloromethylation of polyfluoroaromatic compounds provides a relevant synthetic route.[8] This process typically involves reacting the parent benzene derivative with a chloromethylating agent in the presence of an acid.

General Experimental Workflow:

-

Reaction Setup: The polyfluoroaromatic starting material is dissolved in a suitable solvent (e.g., chloroform).

-

Acid Addition: A strong acid, such as concentrated sulfuric acid or chlorosulfonic acid, is added to the solution with stirring and cooling.

-

Chloromethylating Agent: A chloromethylating agent, such as bis(chloromethyl) ether, is added dropwise at a controlled temperature.

-

Reaction: The reaction mixture is stirred for a specified time, and the temperature may be gradually increased.

-

Work-up: The reaction mixture is cooled and poured onto ice. The organic layer is separated, washed, and dried.

-

Purification: The final product is purified by distillation.

Reactivity and Potential Applications

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.[9] Conversely, the trichloromethyl and chloromethyl groups can undergo various nucleophilic substitution reactions. This differential reactivity makes these compounds useful intermediates in the synthesis of pharmaceuticals and agrochemicals.[10]

For instance, 1-(chloromethyl)-3-(trifluoromethyl)benzene is a key intermediate for preparing more complex molecules by introducing various functional groups through the reactive chloromethyl checkpoint.[10]

Biological Activity and Safety

1-Chloro-3-(trifluoromethyl)benzene:

-

This compound is considered toxic and an irritant. Inhalation can be harmful, and its vapors may form explosive mixtures with air.[5]

-

It is irritating to the eyes, respiratory system, and skin.[5]

1-Chloro-4-(trifluoromethyl)benzene (a positional isomer):

-

Studies have shown that this isomer can cause cancer in animal models.[11]

-

It is considered a weak skin sensitizer.[9]

-

The chemical has low acute oral, dermal, and inhalation toxicities.[9]

Given the presence of the trifluoromethyl group, which can enhance lipophilicity and metabolic stability, and the reactive trichloromethyl group, it is plausible that this compound could exhibit significant biological activity. However, empirical data is needed to confirm this.

Handling and Storage:

-

These compounds should be handled in a well-ventilated area, and personal protective equipment should be worn.

-

Store in a cool, dry place away from heat and ignition sources.[5]

-

Keep containers tightly sealed.

Conclusion

This compound represents a potentially valuable, yet under-documented, synthetic intermediate. This technical guide has consolidated the available information on its synthesis and properties while providing a broader context through the detailed examination of its more accessible analogs, 1-chloro-3-(trifluoromethyl)benzene and 1-(chloromethyl)-3-(trifluoromethyl)benzene. The provided experimental protocols and comparative data tables offer a practical resource for researchers and professionals in drug development and chemical synthesis, facilitating further exploration of this class of compounds. Further research into the biological activity and reactivity of this compound is warranted to fully elucidate its potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 3. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- [webbook.nist.gov]

- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 1-(Chloromethyl)-3-(Trifluoromethyl)Benzene | Properties, Uses, Safety, Supplier & Purchase Guide China [fluorobenzene.ltd]

- 11. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory: A Health and Safety Guide to 1-(Trichloromethyl)-3-(trifluoromethyl)benzene

Executive Summary

1-(Trichloromethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound for which specific toxicological and safety data are scarce. An analysis of its structural analogs, including 1,3-bis(trifluoromethyl)benzene, 1-(chloromethyl)-3-(trifluoromethyl)benzene, and various chlorinated and fluorinated benzene derivatives, suggests that this compound is likely to be a flammable liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, the presence of the trichloromethyl group raises concerns about potential carcinogenicity, as seen with analogous compounds like 1-chloro-4-(trichloromethyl)benzene. This guide summarizes the available data for these analogs to provide a foundation for safe handling protocols.

Comparative Physicochemical and Toxicological Data

The following tables present a comparative summary of the available quantitative data for selected structural analogs of this compound. This data should be used to infer the potential properties and hazards of the target compound.

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 1,3-bis(trifluoromethyl)benzene | 1-(chloromethyl)-3-(trifluoromethyl)benzene | 1,4-bis(trichloromethyl)benzene |

| CAS Number | 402-31-3 | 705-29-3 | 68-36-0 |

| Molecular Formula | C₈H₄F₆ | C₈H₆ClF₃ | C₈H₄Cl₆ |

| Molecular Weight | 214.11 g/mol | 194.58 g/mol | 312.83 g/mol |

| Appearance | Colorless to light-yellow liquid | Colorless liquid | Light yellow powder and chunks |

| Boiling Point | 116 °C | Not available | 312 °C |

| Melting Point | Not available | Not available | 106-110 °C |

| Flash Point | 26 °C (closed cup)[1] | Not available | Not available |

| Density | 1.378 g/mL at 25 °C[2] | Not available | Not available |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

Table 2: GHS Hazard Classification of Analogous Compounds

| Hazard Class | 1,3-bis(trifluoromethyl)benzene[3][4] | 1-chloro-4-(trichloromethyl)benzene[5] | 1,3,5-tris(trifluoromethyl)benzene |

| Flammable Liquids | Category 3 | Not Classified | Category 3 |

| Acute Toxicity, Oral | Not Classified | Category 4 | Not Classified |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |

| Serious Eye Damage/Irritation | Category 2A | Category 2A | Category 2A |

| Carcinogenicity | Not Classified | Category 2 | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Not Classified | Category 3 (Respiratory irritation) |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | Not Classified | Not Classified |

Table 3: Acute Toxicity Data of Analogous Compounds

| Compound | Route | Species | LD50/LC50 | Source |

| 1,3-bis(trifluoromethyl)benzene | Oral | Rat | >5000 mg/kg | [2] |

| 1-chloro-4-(trichloromethyl)benzene | Oral | Rat | 572 - 687 mg/kg bw | [5] |

| 1-chloro-4-(trichloromethyl)benzene | Inhalation | Rat | 1.4 mg/L | [5] |

| 1,4-bis(trichloromethyl)benzene | Oral | Rat | 3200 mg/kg | [6] |

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.[7][8]

Acute Oral Toxicity (Following OECD Guideline 423, 425, or the former 401): [7][9][10][11]

-

Principle: The substance is administered orally in a single dose to a group of experimental animals (commonly rats).

-

Procedure: A stepwise procedure is used with a minimum number of animals per step. The presence or absence of compound-related mortality at one dose determines the next dose level.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The study allows for the determination of the LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals).

Acute Dermal Toxicity (Following OECD Guideline 402):

-

Principle: The substance is applied to the skin of experimental animals in a single dose.

-

Procedure: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.

-

Endpoint: Determination of the dermal LD50.

Safe Handling and Personal Protective Equipment (PPE)

Based on the data from analogous compounds, a stringent set of safety precautions should be adopted when handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Hazard Communication

Based on the analysis of its structural analogs, the following GHS pictograms and hazard statements should be considered for presumptive labeling of this compound:

Pictograms:

-

Flame (GHS02): For flammable properties.

-

Exclamation Mark (GHS07): For skin/eye irritation and acute toxicity.

-

Health Hazard (GHS08): Due to potential carcinogenicity.

Signal Word: DANGER

Presumptive Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

Presumptive Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Conclusion

In the absence of direct safety data, a cautious and informed approach is essential when handling this compound. The data from structurally similar compounds strongly suggest that this chemical should be treated as a flammable, irritant, and potentially carcinogenic substance. All handling should be conducted in a certified chemical fume hood with appropriate personal protective equipment. It is strongly recommended that any organization planning to synthesize or use this compound undertake a comprehensive risk assessment and consider commissioning toxicological studies to establish a definitive safety profile.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 4. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Genesis of a Fluorine Revolution: A Technical History of Trifluoromethylated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (-CF3) group into aromatic systems marked a pivotal moment in synthetic chemistry, unlocking a vast new landscape of molecules with profound implications for pharmaceuticals, agrochemicals, and materials science. The unique properties conferred by the -CF3 group—including high electronegativity, metabolic stability, and lipophilicity—have made trifluoromethylated benzene derivatives indispensable tools in modern molecular design. This in-depth guide explores the seminal discoveries and historical evolution of these foundational compounds, providing detailed experimental protocols from pioneering studies and a quantitative overview of their synthesis.

The Dawn of Aromatic Fluorination: The Work of Frédéric Swarts

The story of trifluoromethylated benzene begins with the groundbreaking work of Belgian chemist Frédéric Swarts. In the late 19th and early 20th centuries, Swarts developed novel methods for introducing fluorine into organic molecules, a feat that had been notoriously difficult due to the high reactivity of elemental fluorine. His research laid the groundwork for the entire field of organofluorine chemistry.

The First Synthesis of Benzotrifluoride

In 1898, Frédéric Swarts published his landmark paper, "Sur quelques dérivés fluorés du toluol" (On some fluorinated derivatives of toluene), in the Bulletin de l'Académie Royale de Belgique. This publication detailed the first successful synthesis of benzotrifluoride (α,α,α-trifluorotoluene). The method involved the reaction of benzotrichloride with a suitable fluorinating agent. While Swarts experimented with several reagents, his work with antimony trifluoride (SbF3) proved to be a significant breakthrough.

The reaction proceeds via a halogen exchange mechanism, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.

Reaction Scheme:

C₆H₅CCl₃ + SbF₃ → C₆H₅CF₃ + SbCl₃

This reaction, a variant of what is now known as the Swarts reaction, was a critical step forward in making organofluorine compounds accessible for further study.

Early Synthetic Protocols and Quantitative Data

The initial syntheses of trifluoromethylated benzenes were characterized by their reliance on harsh reagents and conditions. However, they provided the first tangible samples of these novel compounds, allowing for the characterization of their physical properties.

Table 1: Physical Properties of Early Trifluoromethylated Benzene Compounds

| Compound | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Reference |

| Benzotrifluoride | C₇H₅F₃ | 103.46 | -29.05 | 1.1886 (at 20°C) | Swarts, 1898 |

| 3-Aminobenzotrifluoride | C₇H₆F₃N | 187-188 | 5-6 | 1.29 | Mid-20th Century |

Experimental Protocol: Swarts' Synthesis of Benzotrifluoride (1898)

Objective: To synthesize benzotrifluoride from benzotrichloride using a fluorinating agent.

Reagents:

-

Benzotrichloride (C₆H₅CCl₃)

-

Antimony trifluoride (SbF₃)

-

(Potentially) A catalyst, such as antimony pentachloride (SbCl₅), to facilitate the reaction.

Procedure:

-

Benzotrichloride and antimony trifluoride were combined in a reaction vessel suitable for heating.

-

The mixture was heated to initiate the halogen exchange reaction. While the exact temperature is not specified in readily available summaries, later adaptations of the Swarts reaction for similar transformations often require heating.

-

The reaction likely proceeded with vigorous evolution of antimony chloride.

-

Upon completion of the reaction, the crude benzotrifluoride was isolated, likely through distillation, from the solid antimony salts.

-

Further purification would have been achieved through fractional distillation to obtain the final product.

Yield: Quantitative data on the yield from Swarts' very first synthesis is not easily accessible. However, the Swarts reaction is known to produce good yields when optimized.

Expansion of the Trifluoromethylated Benzene Family

Following the initial synthesis of benzotrifluoride, the next logical step for chemists was to introduce other functional groups onto the trifluoromethylated benzene ring, leading to the development of key intermediates for a wide range of applications.

Synthesis of Trifluoromethylated Anilines

The synthesis of trifluoromethylated anilines, particularly 3-aminobenzotrifluoride, was a significant development, as anilines are crucial precursors for many dyes and pharmaceuticals. The first synthesis of 3-aminobenzotrifluoride was reported in the mid-20th century.[1] The primary route to this compound involves a two-step process starting from benzotrifluoride.

Logical Workflow for the Synthesis of 3-Aminobenzotrifluoride:

Caption: Synthesis pathway for 3-aminobenzotrifluoride.

Experimental Protocol: Synthesis of 3-Aminobenzotrifluoride

This protocol is a generalized representation based on established methods.

Step 1: Nitration of Benzotrifluoride

-

Benzotrifluoride is slowly added to a mixture of concentrated nitric acid and sulfuric acid, with cooling to maintain a low temperature.

-

The reaction mixture is stirred until the nitration is complete.

-

The mixture is then poured onto ice, and the organic layer containing 3-nitrobenzotrifluoride is separated, washed, and dried.

Step 2: Reduction of 3-Nitrobenzotrifluoride

-

3-Nitrobenzotrifluoride is dissolved in a suitable solvent, such as ethanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas under pressure.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 3-aminobenzotrifluoride, which can be further purified by distillation.[1]

Synthesis of Trifluoromethylated Phenols

Trifluoromethylated phenols are another important class of intermediates. A common historical method for their synthesis involves the diazotization of a trifluoromethylated aniline, followed by hydrolysis of the resulting diazonium salt.

Logical Workflow for the Synthesis of m-Trifluoromethylphenol:

Caption: Synthesis pathway for m-trifluoromethylphenol.

Experimental Protocol: Synthesis of m-Trifluoromethylphenol

This is a generalized protocol based on established chemical principles.

-

m-Trifluoromethylaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid.

-

The solution is cooled to a low temperature (typically 0-5 °C).

-

A solution of sodium nitrite in water is added slowly to the aniline solution to form the diazonium salt.

-

The resulting diazonium salt solution is then heated, causing the diazonium group to be replaced by a hydroxyl group, yielding m-trifluoromethylphenol.

-

The product is then isolated, often by steam distillation or extraction, and purified.

Early Applications and the Rise to Prominence

Initially, trifluoromethylated benzene compounds were largely academic curiosities. However, their unique properties soon led to their investigation in various industrial applications. Benzotrifluoride itself found use as a specialty solvent and in the synthesis of dyes.[2][3]

The true potential of these compounds was realized with the growth of the pharmaceutical and agrochemical industries in the mid-20th century. Researchers discovered that the incorporation of a trifluoromethyl group could significantly enhance the biological activity and metabolic stability of molecules.[4] For example, 3-aminobenzotrifluoride became a key intermediate in the synthesis of herbicides, antihypertensives, and diuretics.[1]

Conclusion

The discovery and development of trifluoromethylated benzene compounds, initiated by the pioneering work of Frédéric Swarts, represent a cornerstone of modern organic and medicinal chemistry. From the initial challenging synthesis of benzotrifluoride to the development of a diverse family of functionalized derivatives, these compounds have provided chemists with a powerful tool to modulate molecular properties. The historical synthetic pathways, while often arduous by modern standards, laid the essential groundwork for the sophisticated methods used today. The continued importance of trifluoromethylated benzenes in drug discovery and materials science is a testament to the enduring legacy of this foundational research.

References

Unlocking the Research Potential of 1-(Trichloromethyl)-3-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trichloromethyl)-3-(trifluoromethyl)benzene is a unique aromatic compound featuring two distinct electron-withdrawing groups. While direct research on this specific molecule is limited, its structural components—a trichloromethyl group and a trifluoromethyl group—are well-characterized in various chemical and biological contexts. The trifluoromethyl moiety is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Conversely, the benzotrichloride scaffold is recognized for its reactivity and has been associated with carcinogenic properties.[2][3] This in-depth guide consolidates the available information on this compound, details its synthesis, and explores potential research avenues stemming from the known activities of its constituent functional groups. We present hypothetical experimental workflows and signaling pathways to stimulate further investigation into its potential toxicological profile and therapeutic applications.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The primary source of this information comes from patent literature describing its synthesis.[4]

| Property | Value | Source |

| Molecular Formula | C8H4Cl3F3 | Inferred |

| Boiling Point | 87 °C at 11 mm Hg | [4] |

| Refractive Index (n20/D) | 1.4885 | [4] |

Note: Further physical and chemical properties would need to be determined experimentally.

Synthesis

The synthesis of this compound has been described in U.S. Patent 4,093,669.[4] The primary method involves the fluorination of 1,3-bis-(trichloromethyl)-benzene.

Experimental Protocol: Fluorination of 1,3-bis-(trichloromethyl)-benzene

Materials:

-

1,3-bis-(trichloromethyl)-benzene

-

Anhydrous hydrogen fluoride (HF)

-

Ice

-

Autoclave

-

Distillation apparatus

Procedure:

-

Charge a suitable autoclave with 3 kg of 1,3-bis-(trichloromethyl)-benzene.

-

Introduce 2 liters of anhydrous hydrogen fluoride into the autoclave.

-

Heat the mixture to 50°C and maintain this temperature for 6 hours with appropriate stirring.

-

After the reaction period, cool the autoclave and carefully vent the pressure.

-

Discharge the reaction mixture onto ice.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase twice with water.

-

Subject the crude product to fractional distillation under reduced pressure (11 mm Hg).

-

Collect the fraction boiling at 87°C, which is this compound.[4]

A reported yield for a similar process is 64.7%.[4]

Potential Research Areas

The dual nature of the functional groups in this compound suggests two primary, and potentially conflicting, research directions: toxicology and medicinal chemistry.

Toxicology and Carcinogenesis

The presence of the trichloromethyl group is a significant structural alert for toxicity. Benzotrichloride is classified as reasonably anticipated to be a human carcinogen.[3] It is known to cause various cancers in animal models, including skin, lung, and digestive tract tumors.[5][3] The mechanism is thought to involve its hydrolysis to reactive intermediates that can damage DNA.

Proposed Research:

-

Mutagenicity Assays: Standard assays such as the Ames test can be employed to assess the mutagenic potential of the compound with and without metabolic activation.[6]

-

Carcinogenicity Studies: Long-term animal studies are necessary to determine the carcinogenic potential of this compound upon chronic exposure through relevant routes (e.g., dermal, inhalation, or oral).

-

Mechanistic Studies: Investigating the metabolic pathways of this compound is crucial. Does the trifluoromethyl group influence the hydrolysis rate of the trichloromethyl group compared to benzotrichloride? Does it alter the DNA-adduct forming potential?

Medicinal Chemistry and Drug Development

The trifluoromethyl group is widely used in drug design to improve a molecule's pharmacokinetic profile.[1] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate receptor binding.[1][7] Aromatic compounds bearing trifluoromethyl groups are prevalent in pharmaceuticals.[1]

Proposed Research:

-

Scaffold for Novel Therapeutics: The compound could serve as a starting material for the synthesis of novel bioactive molecules. The trichloromethyl group is a versatile handle that can be converted into other functional groups (e.g., carboxylic acid via hydrolysis), while the trifluoromethyl group provides the aforementioned benefits.

-

Enzyme Inhibition Studies: Given the strong electron-withdrawing nature of both substituents, this molecule could be explored as an inhibitor for various enzymes. High-throughput screening against a panel of relevant enzymes (e.g., kinases, proteases) could identify potential targets.

-

Antimicrobial and Antimalarial Agents: Benzotrifluoride derivatives have been investigated for their antimalarial activity.[8] This suggests that derivatives of this compound could be synthesized and screened for activity against various pathogens.

Conclusion

This compound represents a largely unexplored area of chemical research. Its synthesis is achievable, and its structure presents a fascinating dichotomy of potential applications and hazards. The strong evidence for the carcinogenicity of related benzotrichlorides necessitates a thorough toxicological evaluation before any application can be considered. However, the proven utility of the trifluoromethyl group in drug discovery offers a compelling reason to investigate this molecule as a potential scaffold for novel therapeutics, provided the toxicological risks can be mitigated or engineered out through derivatization. This technical guide provides a foundational framework to inspire and direct future research into this intriguing compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Benzotrichloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Mutagenicity of benzotrichloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimalarial activity of benzotrifluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(Trichloromethyl)-3-(trifluoromethyl)benzene in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(trichloromethyl)-3-(trifluoromethyl)benzene as a key starting material in multi-step organic synthesis. This versatile building block is a precursor to a variety of valuable intermediates, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of target molecules, making this compound a subject of interest in medicinal and materials chemistry.

Overview of Synthetic Applications

This compound serves as a latent carboxylic acid, with the trichloromethyl group readily undergoing hydrolysis to form 3-(trifluoromethyl)benzoic acid. This benzoic acid derivative is a pivotal intermediate for the synthesis of more complex molecules. Key applications include:

-

Synthesis of 3-(Trichloromethyl)-3-(trifluoromethyl)benzoic Acid: A fundamental transformation providing access to a versatile building block.

-

Precursor to Biologically Active Molecules: Through further functional group manipulations of the resulting benzoic acid, it is a key starting point for the synthesis of pharmaceuticals such as the anti-cancer drug Flutamide.

-

Friedel-Crafts Reactions: Although challenging due to the presence of two deactivating groups, this compound can potentially undergo Friedel-Crafts reactions under forcing conditions to introduce acyl groups, leading to ketone intermediates.

Experimental Protocols

Synthesis of 3-(Trichloromethyl)-3-(trifluoromethyl)benzoic Acid via Hydrolysis

The hydrolysis of the trichloromethyl group is a robust and high-yielding transformation. A common method involves a zinc-catalyzed reaction in the presence of water.

Reaction Scheme:

Caption: Hydrolysis of this compound.

Protocol:

A detailed experimental protocol for the zinc-catalyzed hydrolysis is provided below, based on typical laboratory procedures for this type of transformation.

Materials:

-

This compound

-

Zinc acetate (or other zinc-based catalyst)

-

Deionized water

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 26.3 g, 0.1 mol) and a catalytic amount of zinc acetate (e.g., 1-10 mol% of the starting material).

-

Addition of Water: Add a molar excess of deionized water (e.g., 2-10 equivalents, approximately 3.6 - 18 mL).

-

Reaction: Heat the mixture to a temperature of 120-150°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can range from 4 to 60 hours depending on the scale and specific conditions.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude 3-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexanes and ethyl acetate) to yield a white crystalline solid.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | 3-(Trichloromethyl)-3-(trifluoromethyl)benzoic Acid | N/A |

| Catalyst | Zinc Acetate | [1] |

| Solvent | Water | [1] |

| Temperature | 120-150 °C | [1] |

| Reaction Time | 4-60 hours | [1] |

| Typical Yield | High (specifics depend on conditions) | N/A |

Multi-step Synthesis of Flutamide from 3-(Trichloromethyl)-3-(trifluoromethyl)benzoic Acid

3-(Trichloromethyl)-3-(trifluoromethyl)benzoic acid is a key precursor for the synthesis of the anti-cancer drug Flutamide. The overall synthetic pathway involves the conversion of the carboxylic acid to an aniline derivative, followed by acylation.

Synthetic Pathway Overview:

Caption: Multi-step synthesis of Flutamide.

Protocol for the Final Acylation Step (Synthesis of Flutamide):

This protocol details the final step in the synthesis of Flutamide from 4-nitro-3-(trifluoromethyl)aniline.

Materials:

-

4-Nitro-3-(trifluoromethyl)aniline

-

Isobutyryl chloride

-

Pyridine

-

25 mL Erlenmeyer flask

-

Septum cap

-

Syringes

-

Ice bath

-

Steam bath

-

Beaker

-

Micro vacuum filtration apparatus

-

Toluene (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry 25 mL Erlenmeyer flask, weigh out 0.100 g of 4-nitro-3-(trifluoromethyl)aniline.[2] Seal the flask with a small septum cap.[2]

-

Solvent Addition: Using a syringe, add 2 mL of pyridine through the septum cap.[2] The solution should turn yellow.[2]

-

Cooling: Place the flask in an ice bath for five to ten minutes.[2]

-

Acylating Agent Addition: Using a separate syringe, carefully add approximately 0.07 mL of isobutyryl chloride dropwise to the reaction mixture.[2] Caution: Isobutyryl chloride is a lachrymator and should be handled in a fume hood.[2]

-

Reaction: Clamp the flask over a 70°C steam bath and stir for thirty minutes.[2]

-

Work-up:

-

Purification: Recrystallize the crude solid from toluene to yield pure Flutamide.[2][3]

Data Presentation:

| Parameter | Value | Reference(s) |

| Starting Material | 4-Nitro-3-(trifluoromethyl)aniline | [2][4] |

| Reagent | Isobutyryl chloride | [2][3] |

| Solvent/Base | Pyridine | [2][3] |

| Reaction Temperature | 70 °C | [2] |

| Reaction Time | 30 minutes | [2] |

| Purification | Recrystallization from toluene | [2][3] |

| Typical Yield | 73.04% (with pyridine as solvent) | [3] |

Mandatory Visualizations

Logical Relationship of Synthetic Transformations:

Caption: Synthetic pathway from starting material to a pharmaceutical.

Experimental Workflow for Hydrolysis:

Caption: Workflow for the synthesis of 3-(trifluoromethyl)benzoic acid.

References

Application Notes and Protocols: Reactions of 1-(Trichloromethyl)-3-(trifluoromethyl)benzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reactivity of 1-(trichloromethyl)-3-(trifluoromethyl)benzene with common nucleophiles. Due to the presence of two potent electron-withdrawing groups, the trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups, this molecule exhibits distinct reactivity, primarily centered on the trichloromethyl moiety. These reactions convert the -CCl₃ group into valuable functionalities such as carboxylic acids and nitriles, which are crucial synthons in medicinal chemistry and drug development. The trifluoromethyl group typically remains inert under these conditions, serving as a critical pharmacophore to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide offers theoretical background, detailed experimental protocols for key transformations, and a summary of expected outcomes.

Theoretical Background: Sites of Nucleophilic Attack